molecular formula C6H10O3 B15356289 1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid

1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid

Cat. No.: B15356289
M. Wt: 130.14 g/mol
InChI Key: YMQUSWXJUCTILM-UHFFFAOYSA-N
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Description

1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. This compound is characterized by a cyclopropane ring, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid can be synthesized through several methods, including:

  • Hydroxylation of Cyclopropane Derivatives:

  • Carboxylation Reactions: These reactions involve the addition of a carboxyl group to the cyclopropane ring, often using reagents like carbon monoxide or its derivatives.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

  • Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Studied for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound's reactivity and biological activity.

Comparison with Similar Compounds

1-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

  • Cyclopropanecarboxylic acid: Similar structure but lacks the hydroxyethyl group.

  • 1-Hydroxy-1-cyclopropanecarboxylic acid: Similar but with a different arrangement of functional groups.

These compounds share similarities in their cyclopropane ring structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-(1-hydroxyethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4(7)6(2-3-6)5(8)9/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

YMQUSWXJUCTILM-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C(=O)O)O

Origin of Product

United States

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